molecular formula C23H15Cl2N3O B15217008 Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)- CAS No. 820961-62-4

Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-

Cat. No.: B15217008
CAS No.: 820961-62-4
M. Wt: 420.3 g/mol
InChI Key: YYTAOASUFGFGNV-UHFFFAOYSA-N
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Description

The compound "Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-" is a benzamide derivative characterized by a 3,4-dichloro-substituted benzene ring linked to a pyrimidinyl group bearing diphenyl substituents at positions 4 and 6.

Properties

CAS No.

820961-62-4

Molecular Formula

C23H15Cl2N3O

Molecular Weight

420.3 g/mol

IUPAC Name

3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C23H15Cl2N3O/c24-18-12-11-17(13-19(18)25)22(29)28-23-26-20(15-7-3-1-4-8-15)14-21(27-23)16-9-5-2-6-10-16/h1-14H,(H,26,27,28,29)

InChI Key

YYTAOASUFGFGNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4,6-diphenylpyrimidin-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following compounds are compared based on substituent patterns and heterocyclic moieties:

Target Compound: Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-
  • Core Structure : Benzamide with 3,4-dichloro substitution.
  • Pyrimidinyl Substituent : 4,6-diphenyl-2-pyrimidinyl group.
  • Notable Features: The diphenyl groups may enhance π-π stacking interactions in biological targets, while the chlorine atoms contribute to electron-withdrawing effects.
Compound A: 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide
  • Core Structure : Benzamide with 3,4-dichloro substitution.
  • Substituent: N-bound 2-(dimethylamino)cyclohexyl and isopropyl groups.
  • The dimethylamino group may introduce basicity, influencing solubility and receptor interactions.
Compound B: Benzamide, 2,4-dichloro-N-(1,3,4,7-tetrahydro-1,3-dimethyl-2,4,7-trioxo-2H-pyrano[2,3-d]pyrimidin-6-yl)-
  • Core Structure : Benzamide with 2,4-dichloro substitution.
  • Heterocyclic Substituent: Pyrano-pyrimidinyl group with methyl and trioxo substituents.
  • Molecular Formula : C₁₆H₁₁Cl₂N₃O₅.
  • Molar Mass : 396.18 g/mol.
  • The 2,4-dichloro pattern may alter electronic effects compared to 3,4-dichloro isomers.

Physicochemical Properties

Property Target Compound Compound A Compound B
Chlorine Substitution 3,4-dichloro 3,4-dichloro 2,4-dichloro
Heterocyclic Group 4,6-Diphenyl-2-pyrimidinyl Cyclohexyl-dimethylamino Pyrano-pyrimidinyl (trioxo)
Molecular Formula Not Available Not Reported C₁₆H₁₁Cl₂N₃O₅
Molar Mass Not Available Not Reported 396.18 g/mol
Polarity Likely moderate (diphenyl) High (dimethylamino group) High (oxygen-rich substituent)
Lipophilicity Likely high (aromatic groups) Very high (bulky alkyl chains) Moderate (polar substituents)

Biological Activity

Benzamide derivatives have been extensively studied for their biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)- is notable for its potential therapeutic applications, including anti-cancer and anti-inflammatory effects. This article summarizes the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H14Cl2N4
  • Molecular Weight : 373.25 g/mol
  • IUPAC Name : 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)benzamide

The structure of this benzamide derivative features a dichlorobenzene moiety and a pyrimidine ring substituted with phenyl groups, which may contribute to its biological activity.

Research indicates that benzamide derivatives can act as inhibitors for various biological targets:

  • FGFR Inhibition : Some studies highlight the ability of benzamide derivatives to inhibit fibroblast growth factor receptors (FGFRs), which are involved in tumor growth and angiogenesis. For instance, derivatives with specific substitutions exhibited IC50 values in the low nanomolar range against FGFR1 and FGFR2 .
  • Adrenergic Receptor Agonism : Benzamides have also been identified as selective agonists for the human β3 adrenergic receptor, which plays a role in metabolic regulation and could be beneficial for treating conditions such as overactive bladder .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Benzamide, 3,4-dichloro-N-(4,6-diphenyl-2-pyrimidinyl)-:

Activity Target IC50 Value (nM) Reference
FGFR1 InhibitionFGFR1< 4.1
FGFR2 InhibitionFGFR22.0 ± 0.8
β3 Adrenergic Receptor Agonismβ3 Adrenergic ReceptorPotent
Antitumor ActivityVarious Cancer Cell LinesVariable

Case Studies

  • Antitumor Activity : A series of benzamide derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that certain modifications to the benzamide structure significantly enhanced their cytotoxic effects .
  • In Vivo Studies : In vivo studies demonstrated that specific benzamide derivatives could reduce tumor growth in animal models. These studies highlighted the potential for these compounds to be developed into effective cancer therapies .

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